![molecular formula C13H24 B14604142 11,11-Dimethylbicyclo[4.4.1]undecane CAS No. 58863-22-2](/img/structure/B14604142.png)
11,11-Dimethylbicyclo[4.4.1]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,11-Dimethylbicyclo[441]undecane is a bridged bicyclic hydrocarbon with a unique structure that includes two methyl groups attached to the 11th carbon of the bicyclo[441]undecane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,11-Dimethylbicyclo[4.4.1]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using specialized reactors to ensure consistent product quality. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 11,11-Dimethylbicyclo[4.4.1]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
11,11-Dimethylbicyclo[4.4.1]undecane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bridged bicyclic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 11,11-Dimethylbicyclo[4.4.1]undecane involves its interaction with molecular targets through its unique bicyclic structure. The compound can engage in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a component in drug formulations.
Comparaison Avec Des Composés Similaires
Bicyclo[4.4.1]undecane: The parent compound without the dimethyl substitution.
Bicyclo[3.3.1]nonane: A smaller bicyclic hydrocarbon with a different ring structure.
Decalin: A fused bicyclic compound with a similar carbon framework but different connectivity.
Uniqueness: 11,11-Dimethylbicyclo[441]undecane is unique due to the presence of the two methyl groups at the 11th carbon, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar bicyclic hydrocarbons
Propriétés
Numéro CAS |
58863-22-2 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
11,11-dimethylbicyclo[4.4.1]undecane |
InChI |
InChI=1S/C13H24/c1-13(2)11-7-3-4-8-12(13)10-6-5-9-11/h11-12H,3-10H2,1-2H3 |
Clé InChI |
OVXIPNHJQJQNDO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCCCC1CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


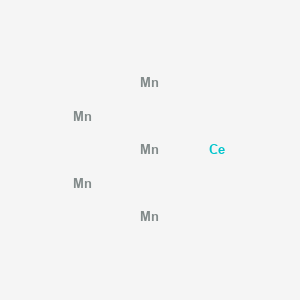
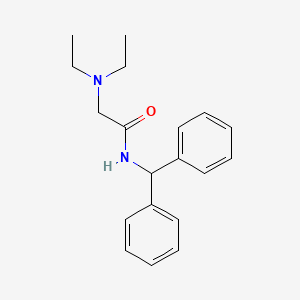

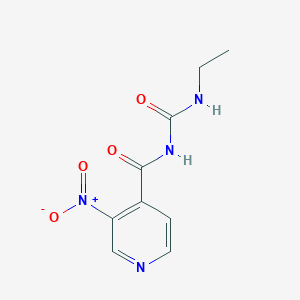
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
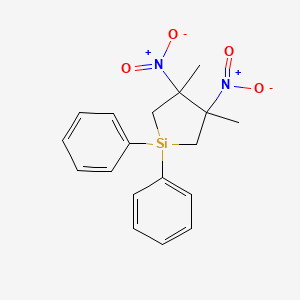
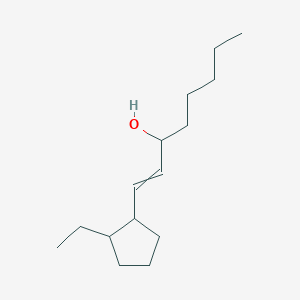
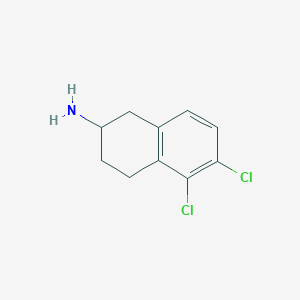
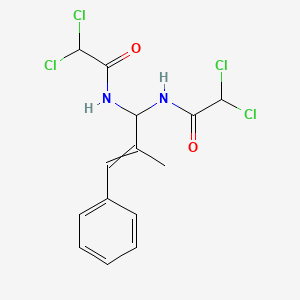
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
